molecular formula C24H18ClNO4 B11582518 N-(2-benzoyl-1-benzofuran-3-yl)-2-(4-chloro-2-methylphenoxy)acetamide

N-(2-benzoyl-1-benzofuran-3-yl)-2-(4-chloro-2-methylphenoxy)acetamide

Cat. No.: B11582518
M. Wt: 419.9 g/mol
InChI Key: IRFIYWKNNGLRGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-benzoyl-1-benzofuran-3-yl)-2-(4-chloro-2-methylphenoxy)acetamide is a synthetic organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-1-benzofuran-3-yl)-2-(4-chloro-2-methylphenoxy)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Benzofuran Core: Starting from a suitable phenol derivative, the benzofuran core can be synthesized through cyclization reactions.

    Benzoylation: The benzofuran core is then benzoylated using benzoyl chloride in the presence of a base such as pyridine.

    Acetamide Formation: The benzoylated benzofuran is reacted with 2-(4-chloro-2-methylphenoxy)acetic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final acetamide compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-1-benzofuran-3-yl)-2-(4-chloro-2-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the benzofuran core.

    Reduction: Reduced forms of the benzoyl or acetamide groups.

    Substitution: Substituted derivatives at the chloro position.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-1-benzofuran-3-yl)-2-(4-chloro-2-methylphenoxy)acetamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-benzoyl-1-benzofuran-3-yl)-2-(4-chloro-2-methylphenoxy)acetamide is unique due to the presence of both the benzofuran core and the 4-chloro-2-methylphenoxy group, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C24H18ClNO4

Molecular Weight

419.9 g/mol

IUPAC Name

N-(2-benzoyl-1-benzofuran-3-yl)-2-(4-chloro-2-methylphenoxy)acetamide

InChI

InChI=1S/C24H18ClNO4/c1-15-13-17(25)11-12-19(15)29-14-21(27)26-22-18-9-5-6-10-20(18)30-24(22)23(28)16-7-3-2-4-8-16/h2-13H,14H2,1H3,(H,26,27)

InChI Key

IRFIYWKNNGLRGK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.